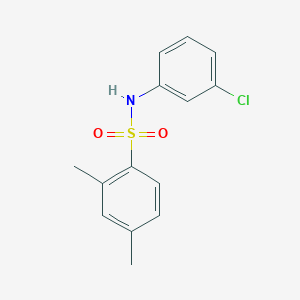![molecular formula C19H18ClNO6S B281633 2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)
2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound is also known as "MK-3207" and belongs to the class of benzofuran carboxylates.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves the inhibition of the above-mentioned enzymes. This leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate are diverse and depend on the specific enzyme that is inhibited. For example, inhibition of PDE4 has been found to reduce inflammation and improve cognitive function, while inhibition of PDE7 has been found to have potential therapeutic effects in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its high potency and selectivity towards specific enzymes. However, one of the limitations is its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for research on 2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory agent in various autoimmune diseases. Further research is also needed to explore its potential toxicity and safety in vivo.
Synthesemethoden
The synthesis of 2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-methoxyethanol in the presence of sodium hydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential applications in drug discovery. It has been found to exhibit inhibitory activity against a wide range of enzymes, including phosphodiesterase 4 (PDE4), phosphodiesterase 7 (PDE7), and phosphodiesterase 10 (PDE10).
Eigenschaften
Molekularformel |
C19H18ClNO6S |
|---|---|
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
2-methoxyethyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H18ClNO6S/c1-12-18(19(22)26-10-9-25-2)16-11-14(5-8-17(16)27-12)21-28(23,24)15-6-3-13(20)4-7-15/h3-8,11,21H,9-10H2,1-2H3 |
InChI-Schlüssel |
ZUWGOLLTNKVNEK-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OCCOC |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281556.png)
![N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B281561.png)
![4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281566.png)
![4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281568.png)
![Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)


![2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281588.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B281592.png)
![2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281593.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281594.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B281601.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide](/img/structure/B281602.png)